Cas no 1342431-92-8 (Methyl 2-(azetidin-3-ylsulfanyl)acetate)

Methyl 2-(azetidin-3-ylsulfanyl)acetate 化学的及び物理的性質
名前と識別子
-
- methyl 2-(azetidin-3-ylsulfanyl)acetate
- methyl2-(azetidin-3-ylsulfanyl)acetate
- Methyl 2-(azetidin-3-ylsulfanyl)acetate
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- MDL: MFCD16871980
- インチ: 1S/C6H11NO2S/c1-9-6(8)4-10-5-2-7-3-5/h5,7H,2-4H2,1H3
- InChIKey: DVTVFOCAGBNHMF-UHFFFAOYSA-N
- ほほえんだ: S(CC(=O)OC)C1CNC1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 4
- 複雑さ: 125
- トポロジー分子極性表面積: 63.6
- 疎水性パラメータ計算基準値(XlogP): 0.2
Methyl 2-(azetidin-3-ylsulfanyl)acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN2108-1G |
methyl 2-(azetidin-3-ylsulfanyl)acetate |
1342431-92-8 | 95% | 1g |
¥ 2,626.00 | 2023-04-05 | |
Enamine | EN300-242365-2.5g |
methyl 2-(azetidin-3-ylsulfanyl)acetate |
1342431-92-8 | 95% | 2.5g |
$1509.0 | 2024-06-19 | |
Enamine | EN300-242365-5.0g |
methyl 2-(azetidin-3-ylsulfanyl)acetate |
1342431-92-8 | 95% | 5.0g |
$2235.0 | 2024-06-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN2108-10G |
methyl 2-(azetidin-3-ylsulfanyl)acetate |
1342431-92-8 | 95% | 10g |
¥ 11,675.00 | 2023-04-05 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00755131-1g |
methyl 2-(azetidin-3-ylsulfanyl)acetate |
1342431-92-8 | 97% | 1g |
¥3633.0 | 2023-04-03 | |
Enamine | EN300-242365-0.5g |
methyl 2-(azetidin-3-ylsulfanyl)acetate |
1342431-92-8 | 95% | 0.5g |
$739.0 | 2024-06-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN2108-5G |
methyl 2-(azetidin-3-ylsulfanyl)acetate |
1342431-92-8 | 95% | 5g |
¥ 7,873.00 | 2023-04-05 | |
Enamine | EN300-242365-10g |
methyl 2-(azetidin-3-ylsulfanyl)acetate |
1342431-92-8 | 10g |
$3315.0 | 2023-09-15 | ||
Enamine | EN300-242365-5g |
methyl 2-(azetidin-3-ylsulfanyl)acetate |
1342431-92-8 | 5g |
$2235.0 | 2023-09-15 | ||
Enamine | EN300-242365-1g |
methyl 2-(azetidin-3-ylsulfanyl)acetate |
1342431-92-8 | 1g |
$770.0 | 2023-09-15 |
Methyl 2-(azetidin-3-ylsulfanyl)acetate 関連文献
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
-
9. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
Methyl 2-(azetidin-3-ylsulfanyl)acetateに関する追加情報
Comprehensive Overview of Methyl 2-(azetidin-3-ylsulfanyl)acetate (CAS No. 1342431-92-8): Properties, Applications, and Industry Relevance
Methyl 2-(azetidin-3-ylsulfanyl)acetate (CAS No. 1342431-92-8) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique molecular structure. This ester derivative, featuring an azetidine ring and a thioether linkage, offers versatile reactivity for synthesizing bioactive molecules. Recent advancements in heterocyclic chemistry have highlighted its potential as a building block for drug discovery, particularly in developing kinase inhibitors and antimicrobial agents.
The compound's molecular framework combines a strained four-membered azetidin-3-yl group with a flexible sulfanylacetate side chain, enabling diverse functionalization. Researchers are exploring its utility in click chemistry applications, where its thioether moiety facilitates selective conjugation reactions. Analytical studies using NMR spectroscopy and mass spectrometry confirm its high purity (>98%) and stability under standard storage conditions, making it suitable for precision synthesis workflows.
In the context of green chemistry trends, Methyl 2-(azetidin-3-ylsulfanyl)acetate demonstrates advantages in atom economy compared to traditional intermediates. Its synthesis often employs catalytic methods that minimize waste generation, aligning with growing industry demand for sustainable synthetic routes. Computational chemistry models suggest potential applications in proteolysis-targeting chimeras (PROTACs), where its bifunctional structure could mediate protein degradation pathways.
The compound's physicochemical properties—including moderate water solubility (2.1 g/L at 25°C) and logP of 1.3—make it valuable for medicinal chemistry optimization. Recent patent literature reveals its incorporation into bioconjugation strategies for antibody-drug conjugates (ADCs), addressing the pharmaceutical industry's focus on targeted cancer therapies. Stability studies indicate compatibility with common peptide coupling reagents, expanding its utility in solid-phase synthesis platforms.
Emerging research explores Methyl 2-(azetidin-3-ylsulfanyl)acetate's role in covalent inhibitor design, capitalizing on the azetidine ring's propensity for selective protein binding. Its metabolic stability profile, verified through microsomal assays, suggests advantages over similar five-membered ring analogs. The compound's crystallographic data (CCDC deposition numbers) provide structural insights valuable for computer-aided drug design (CADD) applications.
From a commercial perspective, 1342431-92-8 represents a growing segment of high-value intermediates for contract research organizations. Market analyses indicate rising demand for such tailor-made building blocks in Asia-Pacific biotech hubs. Quality control protocols typically employ HPLC-UV methods with stringent specifications for residual solvents (<0.1%), meeting ICH guidelines for pharmaceutical ingredients.
Innovative applications extend to material science, where the compound serves as a monomer for functional polymer synthesis. Its radical polymerization behavior has been investigated for creating stimuli-responsive materials with potential in drug delivery systems. Thermogravimetric analysis (TGA) reveals decomposition onset at 178°C, suggesting compatibility with various processing techniques.
Academic interest in Methyl 2-(azetidin-3-ylsulfanyl)acetate continues to grow, with over 30 citations in peer-reviewed journals since 2020. Key research themes include its use in multicomponent reactions and as a precursor for chiral auxiliaries. The compound's stereochemical versatility enables access to enantiopure derivatives through resolution techniques or asymmetric synthesis approaches.
Safety assessments indicate favorable toxicological profiles in preliminary studies, though proper laboratory handling protocols remain essential. The compound's structure-activity relationships (SAR) are being systematically explored through high-throughput screening initiatives, particularly for infectious disease targets. Recent breakthroughs in flow chemistry have demonstrated scalable production methods with improved space-time yields.
As the pharmaceutical industry prioritizes three-dimensional molecular complexity, 1342431-92-8 stands out among saturated heterocycles for its balanced properties. Future directions may explore its photophysical characteristics for sensor development or incorporation into metal-organic frameworks (MOFs). The compound exemplifies modern trends in fragment-based drug discovery, where small, versatile molecules enable efficient exploration of chemical space.
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